molecular formula C18H15BrN2O B5488390 2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5488390
M. Wt: 355.2 g/mol
InChI Key: FBSFFCGXNKRKQS-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group and a dihydroquinazolinone core.

Preparation Methods

The synthesis of 2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and 3-ethyl-3,4-dihydroquinazolin-4-one.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 3-ethyl-3,4-dihydroquinazolin-4-one in the presence of a base such as sodium hydroxide.

    Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.

Scientific Research Applications

2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with similar compounds such as:

    2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE: Contains a chlorophenyl group instead of a bromophenyl group, leading to different chemical and biological properties.

    2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE: The presence of a methoxy group can significantly alter its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(E)-2-(4-bromophenyl)ethenyl]-3-ethylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O/c1-2-21-17(12-9-13-7-10-14(19)11-8-13)20-16-6-4-3-5-15(16)18(21)22/h3-12H,2H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSFFCGXNKRKQS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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